Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride .
Industrial Production Methods
Industrial production methods often employ metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium. These methods are advantageous due to their efficiency and scalability, although they may require undesirable solvents and high catalyst loading .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Substitution: Substitution reactions can be carried out using common reagents such as halogens and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions, and various metal catalysts for coupling reactions . Conditions often involve ambient temperatures and aqueous environments to promote green chemistry principles .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of various bioactive molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer and antituberculosis activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- Zolimidine (antiulcer drug)
- Zolpidem (insomnia treatment)
- Rifaximin (hepatic encephalopathy treatment)
Uniqueness
Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSUTBZSLCNLHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191357 | |
Record name | Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132272-56-1 | |
Record name | Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132272-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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